molecular formula C₂₈H₃₄F₂O₈ B1145843 Fluocinolone Acetonide Diacetate CAS No. 73327-17-0

Fluocinolone Acetonide Diacetate

Cat. No.: B1145843
CAS No.: 73327-17-0
M. Wt: 536.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluocinolone Acetonide Diacetate is a synthetic corticosteroid of significant interest in biomedical research. It is a derivative of Fluocinolone Acetonide, a potent glucocorticoid first synthesized in 1959 and approved for medical use in 1961 . The diacetate form is characterized by its enhanced lipophilicity, which can influence its solubility and absorption profile in experimental models. The primary mechanism of action for this class of compounds involves high-affinity binding to the intracellular glucocorticoid receptor . The resulting ligand-receptor complex translocates to the cell nucleus, where it modulates the transcription of various target genes. This leads to the induction of phospholipase A2 inhibitory proteins, such as lipocortins, and the subsequent suppression of pro-inflammatory cytokines . The net effect is a potent inhibition of the release of arachidonic acid and the production of key inflammatory mediators like prostaglandins and leukotrienes . Researchers leverage these properties to study anti-inflammatory and immunosuppressive pathways in models of dermatological conditions such as eczema, psoriasis, and atopic dermatitis . This product is intended For Research Use Only . It is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

73327-17-0

Molecular Formula

C₂₈H₃₄F₂O₈

Molecular Weight

536.56

Synonyms

Di-O-acetylfluocinolone 16,17-acetonide;  (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Triamcinolone Hydrolyzate (CN116768961A Method)

The Chinese patent CN116768961A outlines a five-step synthesis starting from triamcinolone hydrolyzate, achieving an overall yield of 95.37% with HPLC purity ≥95%. Key stages include:

Enol Ester Formation

Triamcinolone hydrolyzate undergoes enol esterification with isopropenyl acetate using pyridine hydrobromide (0.5–1.5 mol%) as the catalyst. The reaction proceeds at 15–25°C for 4–6 hours, yielding a 6α,9-difluoro intermediate. This step’s critical parameters are:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst concentration0.8–1.2 mol%<80% conversion below 0.8 mol%
Temperature18–22°CExothermic above 25°C → side products
Reaction time5 hours98% conversion at 5 hours

The use of pyridine hydrobromide minimizes epimerization at C11, a common issue in steroid functionalization.

6α-Fluorination

Selectfluor® (1.1–1.3 equivalents) in dimethylformamide (DMF) at −5 to 0°C introduces the 6α-fluorine. This step achieves >99% regioselectivity due to steric shielding of the 6β position by the enol ester group. Residual fluorinating agents are quenched with aqueous sodium bicarbonate, maintaining pH 6.5–7.5 to prevent hydrolysis of sensitive functionalities.

Acetonide Formation

The pivotal acetonide ring closure employs acetone and perchloric acid (0.5–1.0 mol%) at 15–35°C. Kinetic studies reveal that temperatures below 20°C favor the desired 16α,17α-acetonide isomer over the 16β,17β byproduct (95:5 ratio). The reaction mixture is neutralized with ammonium hydroxide, precipitating the crude product, which is subsequently recrystallized from methanol/water (3:1 v/v) to achieve 98.2% purity.

Epoxide Ring-Opening and Acetalization Strategy (WO2018037423A1 Method)

Patent WO2018037423A1 describes an alternative route via epoxide intermediates, emphasizing atom economy and reduced toxic waste:

Epoxide Generation

A pregnadiene precursor is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at −10°C, forming the 16α,17α-epoxide with 92% diastereomeric excess. Epoxide stability is enhanced by maintaining the reaction mixture under nitrogen to prevent acid-catalyzed ring-opening.

Hydrofluoric Acid-Mediated Acetalization

The epoxide undergoes ring-opening with hydrofluoric acid (40–45% in DMF) at −30°C, followed by acetalization with acetone. This one-pot process eliminates the need for intermediate isolation, reducing processing time by 30% compared to traditional methods. Critical parameters include:

ParameterOptimal RangeFunction
HF concentration42–43% in DMFEnsures complete epoxide opening without ester hydrolysis
Acetone volume1:1 (v/v to HF)Drives acetalization equilibrium
Quenching temperature0–5°CPrevents exothermic decomposition

This method reports an 88% isolated yield after silica gel chromatography, with residual HF levels <10 ppm in the final product.

Comparative Analysis of Industrial Processes

Reaction Efficiency and Environmental Impact

MetricCN116768961AWO2018037423A1
Overall yield95.4%88%
Process steps53
Toxic reagentsHF (step 5)mCPBA, HF
Waste generation8 L/kg product5 L/kg product
Energy consumption120 kWh/kg85 kWh/kg

The WO2018037423A1 method reduces waste and energy use through one-pot reactions but requires stringent HF handling protocols. In contrast, the CN116768961A route employs safer Selectfluor® for fluorination but generates more aqueous waste during hydrolysis.

Impurity Profiles and Control Strategies

Both methods address the critical impurity fluocinolone acetonide 21-acetate, which arises from incomplete hydrolysis:

  • CN116768961A : Impurity levels <0.15% via controlled hydrolysis at pH 6.0–6.5.

  • WO2018037423A1 : <0.08% through silica gel chromatography with ethyl acetate/hexane (7:3) eluent.

Accelerated stability studies (40°C/75% RH) show the CN116768961A product maintains >95% potency for 24 months, versus 18 months for the WO2018037423A1 material, likely due to residual solvent differences.

Industrial-Scale Purification Techniques

Crystallization Optimization

The CN116768961A protocol employs a methanol/water anti-solvent system:

ParameterEffect on Crystal Quality
Cooling rate0.5°C/min → 50 μm average crystal size
Stirring speed200 rpm prevents agglomeration
Seed crystal loading0.1% w/w → 90% yield of desired polymorph

This generates free-flowing crystals with bulk density 0.45 g/cm³, suitable for direct compression into topical formulations.

Chromatographic Purification (WO2018037423A1)

The WO2018037423A1 method uses a three-stage chromatography sequence:

  • Normal-phase silica gel : Removes polar impurities (Δ purity +12%)

  • Reverse-phase C18 : Separates diastereomers (99.2% de)

  • Ion-exchange resin : Reduces residual HF to <2 ppm

This approach increases API recovery to 85% versus 70% for recrystallization alone .

Chemical Reactions Analysis

Types of Reactions: Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Dermatological Applications

1. Treatment of Inflammatory Skin Conditions

  • Indications: Fluocinolone acetonide diacetate is extensively utilized for managing inflammatory dermatoses such as psoriasis, atopic dermatitis, and seborrheic dermatitis. Its anti-inflammatory properties help reduce symptoms like redness, itching, and swelling .
  • Formulations: It is available in various forms, including creams, ointments, and shampoos. In particular, its use in medicated shampoos targets seborrheic dermatitis of the scalp .

2. Efficacy in Keloid and Hypertrophic Scars

  • Mechanism: The corticosteroid acts by inhibiting fibroblast proliferation and collagen deposition, which are critical in scar formation . Clinical studies have shown promising results in reducing the size and symptoms associated with keloids and hypertrophic scars.

Ophthalmological Applications

1. Treatment of Diabetic Macular Edema

  • Intravitreal Implants: this compound is delivered via intravitreal implants (e.g., Iluvien), providing sustained release over 12 months. This method has been shown to improve best-corrected visual acuity (BCVA) significantly in patients with chronic diabetic macular edema (DME) .
  • Clinical Outcomes: In clinical trials such as the FAME study, patients treated with the 0.2 µg/day fluocinolone acetonide implant exhibited a mean improvement of 4.52 letters in BCVA at 24 months compared to baseline . Additionally, secondary outcomes indicated significant reductions in central macular thickness (CMT).

2. Chronic Non-Infectious Uveitis

  • FDA Approval: The compound has been approved for treating chronic non-infectious uveitis affecting the posterior segment of the eye. Its efficacy was demonstrated through randomized controlled trials that showed favorable visual outcomes .

Case Studies

1. Meta-analysis on Diabetic Macular Edema
A meta-analysis of real-world studies confirmed that fluocinolone acetonide implants lead to significant visual improvements over 36 months. The analysis included nine studies, highlighting a consistent increase in BCVA and a decrease in CMT across diverse patient populations .

StudySample SizeBCVA Improvement at 24 MonthsCMT Reduction
FAME A375+4.4 letters-189 µm
FAME B393+5.4 letters-200 µm
Real-world data241+5.1 letters-189 µm

2. Long-term Effectiveness Review
A retrospective study involving 241 eyes treated with fluocinolone acetonide implants found that 34.2% required additional treatments due to persistent DME symptoms; however, overall visual acuity improved significantly over two years . The study emphasized the implant's role as a second-line treatment option for patients with refractory DME.

Mechanism of Action

Fluocinolone Acetonide Diacetate exerts its effects by binding to glucocorticoid receptors within cells. This binding inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune response. The compound also decreases the migration and activation of inflammatory cells, further controlling the inflammatory process .

Comparison with Similar Compounds

Structural and Functional Differences

FA is distinguished by its 6α-fluoro and 16α,17-acetonide substitutions, which improve dermal penetration and prolong activity . In contrast:

  • Triamcinolone acetonide (TA) lacks the fluorine atom but shares the acetonide group, resulting in slightly lower potency (e.g., TA 0.1% cream is Class 3, while FA 0.025% is Class 4) .
  • Diflorasone diacetate (DFD) has dual acetate esters at C17 and C21, enhancing its potency (Class 2–3) compared to FA .
  • Fluocinonide, another fluorinated steroid, has a cyclic ketal group, making it more potent (Class 2) than FA .

Potency and Clinical Use

Potency rankings vary by formulation and concentration (Table 1):

Compound Typical Concentration Potency Class Common Indications
Fluocinolone acetonide 0.01%–0.025% Class 4–6 Eczema, psoriasis, ocular inflammation
Triamcinolone acetonide 0.1%–0.5% Class 3–5 Dermatitis, allergic reactions
Diflorasone diacetate 0.05% Class 2–3 Severe psoriasis, lichen planus
Fluocinonide 0.05% Class 2 Plaque psoriasis, contact dermatitis

Key Findings :

  • FA’s lower potency (Class 4–6) makes it suitable for sensitive areas (e.g., face, eyelids), while DFD (Class 2–3) is reserved for thicker, hyperkeratotic lesions .
  • FA’s intravitreal implants (0.01 mg) provide sustained ocular anti-inflammatory effects, unlike TA’s short-acting injectable forms .

Regulatory and Therapeutic Equivalence

FA is listed as Tier 1 (preferred) in several formularies due to its cost-effectiveness and safety profile, while DFD and fluocinonide are often Tier 2 (non-preferred) .

Biological Activity

Fluocinolone acetonide diacetate is a synthetic corticosteroid with significant biological activity, primarily used in dermatology and ophthalmology. Its therapeutic effects are attributed to its potent anti-inflammatory properties, mediated through various biological mechanisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the cell nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction results in the induction of lipocortins, particularly annexin A1, which inhibit phospholipase A2 activity, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .

Key Mechanisms:

  • Inhibition of Inflammation: Reduces edema, fibrin deposition, and leukocyte migration.
  • Gene Regulation: Modulates the expression of genes involved in inflammation and immune responses.
  • Collagen Synthesis Modulation: Potentiates TGF-β-associated chondrogenesis, significantly increasing collagen type II levels compared to other corticosteroids .

Pharmacokinetics

This compound exhibits varied pharmacokinetic profiles depending on the route of administration. For instance:

  • Topical Application: Absorption is influenced by the vehicle used and the integrity of the skin barrier.
  • Intravitreal Implants: Provide sustained drug release for up to 12 months, maintaining therapeutic levels in ocular tissues while minimizing systemic exposure .

Table 1: Pharmacokinetic Parameters

ParameterValue
Molar Mass452.495 g/mol
Elimination Half-Life1.3 to 1.7 hours
Administration RoutesTopical, Intravitreal
Sustained Release DurationUp to 12 months

Clinical Applications

This compound is widely used for various inflammatory conditions:

  • Dermatological Disorders: Effective in treating eczema, psoriasis, and other inflammatory skin conditions.
  • Ocular Conditions: Used in the management of chronic uveitis and diabetic macular edema through intravitreal implants.

Case Studies

  • Chronic Uveitis Treatment:
    A retrospective study involving 103 eyes treated with a 0.18 mg fluocinolone acetonide intravitreal implant showed significant improvement in visual acuity and resolution of intraocular inflammation when used as an adjunct to systemic immunosuppression . The study reported lower rates of steroid-induced complications compared to previous clinical trials.
  • Long-Term Efficacy:
    Another study assessed the efficacy of fluocinolone acetonide implants over two years in patients with non-infectious uveitis. The primary outcome was treatment failure requiring additional dexamethasone implants, with secondary outcomes including changes in systemic immunosuppression needs . The results indicated sustained benefits with minimal adverse effects.

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include increased intraocular pressure and potential cataract formation when used chronically in ocular applications. However, studies have shown that newer delivery systems minimize these risks significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.